1-(4-Fluorophenyl)propane-2-thiol
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Overview
Description
1-(4-Fluorophenyl)propane-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propane-2-thiol typically involves the introduction of the thiol group to a pre-existing fluorophenyl propane structure. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-(4-fluorophenyl)propane-2-bromide, reacts with a thiolating agent like sodium hydrosulfide (NaSH) under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydrosulfide (NaSH), thiourea
Major Products:
Oxidation: Disulfides
Reduction: Hydrocarbons
Substitution: Thiol-substituted organic compounds
Scientific Research Applications
1-(4-Fluorophenyl)propane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propane-2-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)propane-2-thiol: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)propane-2-thiol: Contains a bromine atom in place of fluorine.
1-(4-Methylphenyl)propane-2-thiol: Features a methyl group instead of a halogen.
Uniqueness: 1-(4-Fluorophenyl)propane-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding properties, making it a valuable molecule in various applications.
Properties
Molecular Formula |
C9H11FS |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)propane-2-thiol |
InChI |
InChI=1S/C9H11FS/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |
InChI Key |
QYNPDPVHOCDCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)S |
Origin of Product |
United States |
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